

Protocol for Oral Administration of Butamirate Citrate in Preclinical Studies

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Compound of Interest

Compound Name: Butamirate

Cat. No.: B195433

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Audience: Researchers, scientists, and drug development professionals.

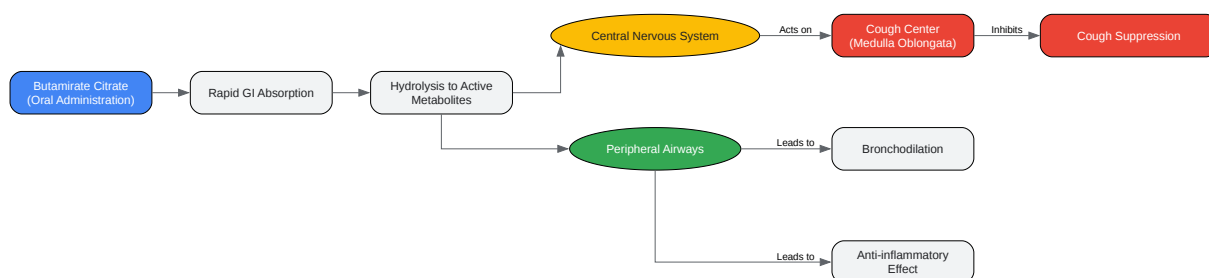
Purpose: This document provides detailed application notes and standardized protocols for the oral administration of **Butamirate** citrate in preclinical research settings. The focus is on ensuring reproducibility and accuracy in studies investigating the antitussive, bronchodilatory, and anti-inflammatory properties of **Butamirate**.

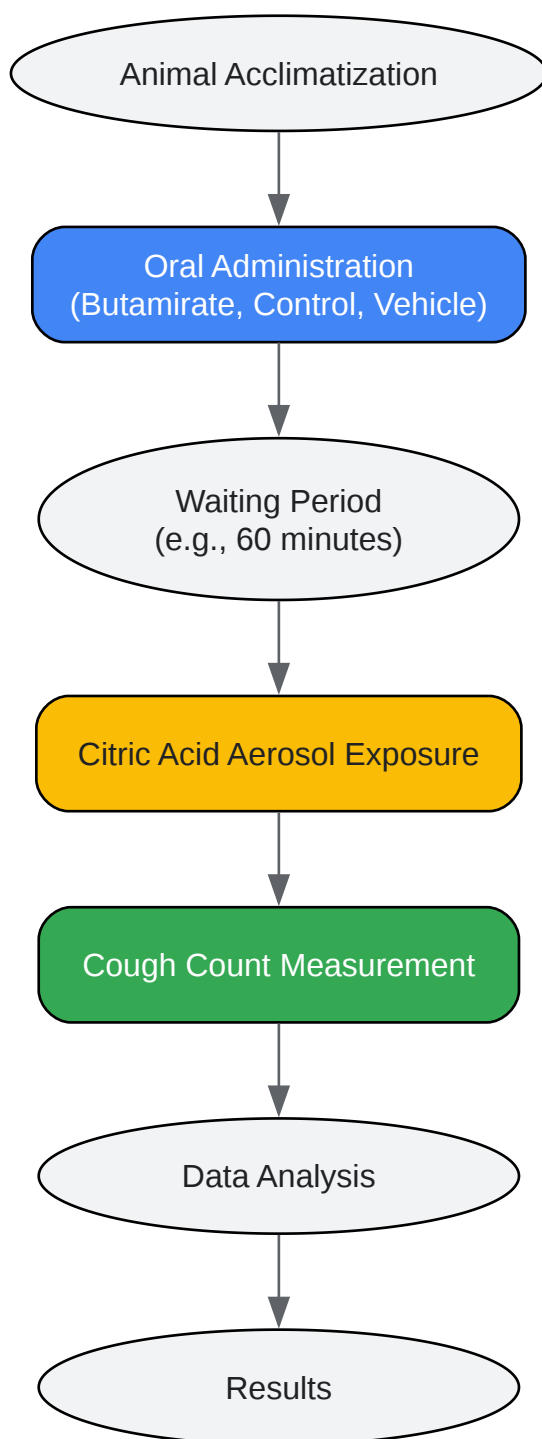
Introduction

Butamirate citrate is a centrally acting non-narcotic antitussive agent widely used for the symptomatic treatment of non-productive cough. Its mechanism of action involves the inhibition of the cough center in the brainstem. Additionally, **Butamirate** citrate exhibits bronchodilatory and anti-inflammatory effects, which contribute to its therapeutic efficacy. Preclinical studies are essential to further elucidate its pharmacological profile and to assess its safety and efficacy in various models. This protocol outlines the necessary procedures for oral administration in common preclinical species.

Mechanism of Action Signaling Pathway

Butamirate citrate's primary mode of action is the suppression of the cough reflex via its effect on the central nervous system. It is also understood to have peripheral effects that aid in its therapeutic action.





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